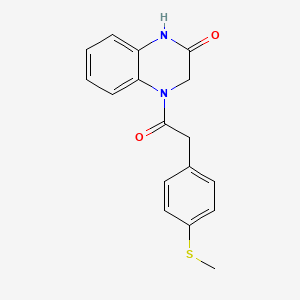

4-(2-(4-(methylthio)phenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one

Description

Properties

IUPAC Name |

4-[2-(4-methylsulfanylphenyl)acetyl]-1,3-dihydroquinoxalin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S/c1-22-13-8-6-12(7-9-13)10-17(21)19-11-16(20)18-14-4-2-3-5-15(14)19/h2-9H,10-11H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDBJGHMSFJPEPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CC(=O)N2CC(=O)NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-(methylthio)phenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multiple steps:

Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, under acidic or basic conditions.

Introduction of the Phenylacetyl Group: The phenylacetyl group can be introduced via Friedel-Crafts acylation, where the quinoxaline core reacts with phenylacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Addition of the Methylthio Group: The methylthio group is typically introduced through nucleophilic substitution, where a thiol (e.g., methylthiol) reacts with a suitable leaving group on the phenyl ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the phenylacetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoxaline derivatives. The compound has been evaluated for its ability to inhibit cancer cell proliferation. Research indicates that it may act through mechanisms involving apoptosis and cell cycle arrest, particularly in breast cancer cells. For example, derivatives with similar structures have shown effectiveness against breast cancer resistance protein-mediated mitoxantrone efflux, suggesting a potential role in overcoming drug resistance in cancer therapy .

Anti-inflammatory Properties

Quinoxaline derivatives are also recognized for their anti-inflammatory effects. The compound has been investigated in the context of inflammatory diseases, where it may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. This inhibition can lead to reduced synthesis of pro-inflammatory mediators, making it a candidate for treating conditions such as arthritis .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. Studies have shown that quinoxaline derivatives can inhibit bacterial growth, making them potential candidates for developing new antibiotics . The presence of the methylthio group is believed to enhance this activity by improving the lipophilicity of the molecule.

Case Study 1: Anticancer Efficacy

A study published in ACS Omega evaluated a series of quinoxaline derivatives, including those similar to 4-(2-(4-(methylthio)phenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one. The results indicated significant cytotoxicity against various cancer cell lines, with IC50 values suggesting potent activity comparable to established chemotherapeutics .

Case Study 2: Anti-inflammatory Mechanisms

Another research effort investigated the anti-inflammatory properties of quinoxaline derivatives. In vitro assays demonstrated that these compounds could significantly reduce levels of inflammatory cytokines in activated macrophages, indicating their potential as therapeutic agents in chronic inflammatory diseases .

Comparative Analysis of Quinoxaline Derivatives

Mechanism of Action

The mechanism of action of 4-(2-(4-(methylthio)phenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinoxaline core and phenylacetyl group. These interactions could modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Key Observations :

- Lipophilicity : The methylthio group in the target compound offers moderate lipophilicity (logP ~2.8 estimated), intermediate between the hydrophilic methoxy (-OMe, logP ~1.9) and hydrophobic benzylthio (-S-benzyl, logP ~3.5) analogs .

- Electronic Effects : Electron-withdrawing groups (e.g., -Cl in 3bf) may enhance metabolic stability but reduce solubility, whereas electron-donating groups (e.g., -OMe in ) could improve π-π stacking in biological targets .

Biological Activity

4-(2-(4-(Methylthio)phenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one, identified by its CAS number 952835-99-3, is a compound of increasing interest due to its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 312.4 g/mol. Its structure features a quinoxaline core substituted with a methylthio group and an acetyl moiety, which are crucial for its biological activity.

Antiviral Activity

Recent studies have indicated that compounds related to quinoxaline derivatives exhibit significant antiviral properties. For instance, a related structure showed strong efficacy against delavirdine-resistant strains of HIV with an IC50 of 1.1 µM against the P236L variant and 2.3 µM against wild-type reverse transcriptase . Such findings suggest that 4-(2-(4-(methylthio)phenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one may possess similar antiviral capabilities.

Anticancer Potential

Quinoxaline derivatives are also noted for their anticancer properties. In vitro studies have demonstrated that certain derivatives can inhibit cancer cell proliferation effectively. For example, compounds with similar structural frameworks have shown IC50 values in the low micromolar range against various cancer cell lines, indicating promising anticancer activity . The mechanism often involves the induction of apoptosis and inhibition of specific kinases involved in cancer progression.

The biological activity of this compound is likely mediated through multiple pathways:

- Enzyme Inhibition : Compounds with similar structures have been reported to inhibit key enzymes such as cyclooxygenase (COX), which plays a role in inflammation and cancer .

- Cell Cycle Arrest : Studies suggest that quinoxaline derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : Some derivatives increase ROS levels in cells, contributing to cytotoxic effects against tumors.

Research Findings

Several studies have focused on the synthesis and evaluation of quinoxaline derivatives:

| Study | Compound | Activity | IC50 (µM) |

|---|---|---|---|

| 4-(methylthio)phenyl derivatives | Antiviral | 1.1 (P236L) | |

| Quinoxaline analogs | Anticancer | ~5.0 (various lines) | |

| Quinoxaline-based compounds | COX inhibition | 0.10–0.31 |

Case Studies

- Antiviral Efficacy : A study demonstrated that a derivative with a similar scaffold effectively inhibited HIV replication in vitro, suggesting that modifications to the methylthio group could enhance potency.

- Anticancer Activity : Another investigation reported that specific quinoxaline derivatives exhibited potent activity against breast cancer cell lines, inducing apoptosis through mitochondrial pathways.

Q & A

Q. What computational tools predict off-target interactions for this scaffold?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.